1-(1-Pyridin-2-ylbenzimidazol-2-yl)ethanamine

Description

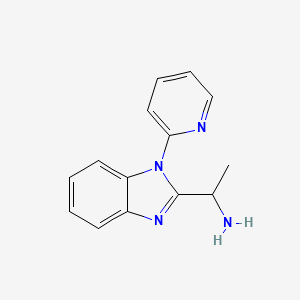

1-(1-Pyridin-2-ylbenzimidazol-2-yl)ethanamine is a heterocyclic compound featuring a benzimidazole core fused with a pyridine ring and an ethanamine side chain. Its structure combines aromatic nitrogen-containing rings (benzimidazole and pyridine) with a flexible amine group, making it a versatile scaffold for medicinal chemistry and materials science. The pyridine ring enhances solubility and metal-binding capabilities, while the benzimidazole moiety contributes to π-π stacking interactions and biological target engagement .

Key synthetic routes involve coupling 2-aminobenzimidazole derivatives with pyridine-containing electrophiles, such as 2-(bromomethyl)pyridine hydrobromide, under basic conditions (e.g., potassium hydroxide in ethanol). Purification via flash chromatography typically yields high-purity (>98%) products confirmed by $^1$H NMR and LCMS .

Properties

Molecular Formula |

C14H14N4 |

|---|---|

Molecular Weight |

238.29 g/mol |

IUPAC Name |

1-(1-pyridin-2-ylbenzimidazol-2-yl)ethanamine |

InChI |

InChI=1S/C14H14N4/c1-10(15)14-17-11-6-2-3-7-12(11)18(14)13-8-4-5-9-16-13/h2-10H,15H2,1H3 |

InChI Key |

AKCFKHGWBXPSLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE typically involves the following steps:

Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and efficient chiral resolution methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Amines, thiols, under basic or neutral conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzimidazole moiety.

Reduction: Reduced derivatives of the pyridine ring.

Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

(S)-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE depends on its specific application:

Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids, depending on its use in medicinal chemistry or biology.

Pathways Involved: The compound can modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, by binding to its molecular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzimidazole-Ethanamine Derivatives

Key Observations :

- Bioactivity: The thioxanthenone hybrid () exhibits dual P-glycoprotein (P-gp) inhibition and anticancer activity, surpassing verapamil in potency. The thioxanthenone scaffold enhances lipophilicity and intercalation into cellular membranes, critical for P-gp interaction .

- The pyridinyl group in the target compound improves aqueous solubility and metal coordination .

- Simplified Analogues : (R)-1-(Pyridin-2-yl)ethanamine () lacks the benzimidazole core, reducing aromatic interactions but retaining basicity for protonation in physiological environments .

Key Observations :

- The target compound achieves moderate yields (73%) with straightforward purification, while thioxanthenone hybrids require multi-step synthesis and lower yields due to steric hindrance .

- Propyl-substituted derivatives () show comparable yields, suggesting alkylation reactions are efficient for benzimidazole functionalization .

Key Observations :

- The thioxanthenone-benzimidazole hybrid () demonstrates 2-fold greater P-gp inhibition than verapamil at 10 µM, attributed to synergistic effects of the thioxanthenone and ethanamine groups .

- Rimantadine (), while structurally distinct, shares the ethanamine motif but targets viral ion channels, highlighting the scaffold's versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.